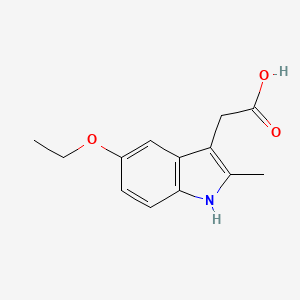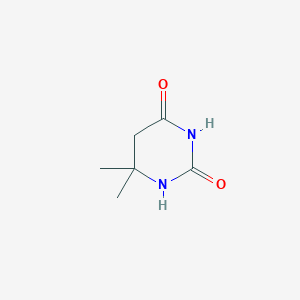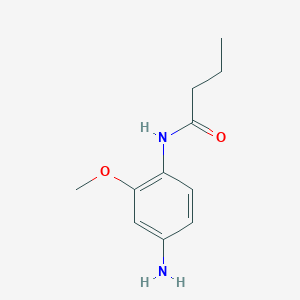
N-(4-(Benzyloxy)phenyl)acetamid
Übersicht
Beschreibung
N-(4-(Benzyloxy)phenyl)acetamide: is an organic compound with the molecular formula C15H15NO2 It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an acetamide moiety
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: N-(4-(Benzyloxy)phenyl)acetamide serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmacological Studies: This compound is investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Drug Development: It is used as a scaffold for the development of new therapeutic agents targeting specific biological pathways.
Industry:
Material Science: N-(4-(Benzyloxy)phenyl)acetamide is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
Target of Action
N-(4-(Benzyloxy)phenyl)acetamide has been found to target Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Inhibition of MAO-B can lead to increased levels of these neurotransmitters, which can have various effects on mood, cognition, and behavior.
Mode of Action
The compound interacts with its target, MAO-B, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of neurotransmitters, leading to increased levels in the brain. The compound also exhibits anti-inflammatory properties, potentially through the inhibition of cyclooxygenases (COXs), key enzymes in the prostaglandin biosynthesis from arachidonic acid .
Biochemical Pathways
The primary biochemical pathway affected by N-(4-(Benzyloxy)phenyl)acetamide is the metabolism of neurotransmitters. By inhibiting MAO-B, the compound prevents the breakdown of neurotransmitters, leading to increased levels in the brain . Additionally, the compound’s anti-inflammatory properties suggest it may also affect the arachidonic acid pathway, specifically the production of prostaglandins via the COX enzymes .
Pharmacokinetics
The compound’s efficacy in in vivo studies suggests it may have favorable adme properties .
Result of Action
The inhibition of MAO-B by N-(4-(Benzyloxy)phenyl)acetamide leads to increased levels of neurotransmitters in the brain, which can have various effects on mood, cognition, and behavior . The compound’s anti-inflammatory properties may also result in reduced inflammation and pain .
Biochemische Analyse
Biochemical Properties
N-(4-(Benzyloxy)phenyl)acetamide has been found to interact with various enzymes and proteins. For instance, it has been shown to have an inhibitory effect on TNF-α production, a cytokine involved in systemic inflammation . This suggests that N-(4-(Benzyloxy)phenyl)acetamide may have potential anti-inflammatory properties.
Cellular Effects
It has been suggested that it may influence cell function by modulating inflammatory responses
Molecular Mechanism
It is known to inhibit TNF-α production, suggesting it may exert its effects at the molecular level through this pathway
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-(Benzyloxy)phenyl)acetamide typically begins with 4-benzyloxyaniline and acetic anhydride.
Reaction Conditions: The reaction is carried out under mild conditions, often at room temperature, to form the desired acetamide derivative.
Procedure: 4-benzyloxyaniline is treated with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production methods for N-(4-(Benzyloxy)phenyl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(4-(Benzyloxy)phenyl)acetamide can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the acetamide group can yield the corresponding amine derivative.
Substitution: The aromatic ring in N-(4-(Benzyloxy)phenyl)acetamide can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation: Formation of 4-benzyloxybenzaldehyde or 4-benzyloxybenzoic acid.
Reduction: Formation of N-(4-(Benzyloxy)phenyl)ethylamine.
Substitution: Formation of nitrated or halogenated derivatives of N-(4-(Benzyloxy)phenyl)acetamide.
Vergleich Mit ähnlichen Verbindungen
N-(4-(Benzyloxy)phenyl)glycinamide: Similar in structure but with a glycinamide moiety instead of an acetamide group.
N-(4-(Benzyloxy)phenyl)-4-(1H-benzimidazole-2-sulfinyl)butyramide: Contains a benzimidazole ring, offering different biological activities.
N-(4-(Benzyloxy)phenyl)-4-(5-methoxy-1H-benzimidazole-2-sulfinyl)butyramide: Another benzimidazole derivative with potential anti-ulcer activity.
Uniqueness: N-(4-(Benzyloxy)phenyl)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzyloxy group and acetamide moiety provide a versatile platform for further chemical modifications and applications in various fields.
Eigenschaften
IUPAC Name |
N-(4-phenylmethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-12(17)16-14-7-9-15(10-8-14)18-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCLKEPRVBUJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194692 | |
| Record name | Acetamide, N-(4-(phenylmethoxy)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41927-14-4 | |
| Record name | Acetamide, N-(4-(phenylmethoxy)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041927144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 41927-14-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(4-(phenylmethoxy)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7H-Benz[de]anthracen-7-one, 4-methyl-](/img/structure/B1614745.png)




![1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane](/img/structure/B1614751.png)


